molecular formula C18H16N2OS B2679289 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 957014-27-6

3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2679289
CAS No.: 957014-27-6
M. Wt: 308.4
InChI Key: VKGVBUPMCCGOTA-UHFFFAOYSA-N
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Description

3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C18H16N2OS and a molecular weight of 308.4 g/mol . This compound is characterized by the presence of a pyrazole ring substituted with phenyl and ethylthio groups, making it a versatile scaffold in organic synthesis and medicinal chemistry.

Scientific Research Applications

3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and dyes.

Mechanism of Action

The mechanism of action for pyrazole compounds can vary widely depending on their specific structure and the biological or chemical system they interact with . A specific mechanism of action for “3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde” is not available in the retrieved data.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-(ethylthio)benzaldehyde with phenylhydrazine, followed by cyclization and formylation reactions . The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(methylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-methanol
  • 3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-[4-(ethylthio)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylthio group enhances its lipophilicity and potential bioactivity compared to similar compounds .

Properties

IUPAC Name

3-(4-ethylsulfanylphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-2-22-17-10-8-14(9-11-17)18-15(13-21)12-20(19-18)16-6-4-3-5-7-16/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGVBUPMCCGOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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